molecular formula C23H33N5O2 B4073546 N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide

N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide

Cat. No.: B4073546
M. Wt: 411.5 g/mol
InChI Key: LWBJHURUVFWSSP-UHFFFAOYSA-N
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Description

N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylbutanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the phenylbutanoylamino group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, piperidine derivatives, and phenylbutanoylamino derivatives. Examples include:

  • 4-phenylbutanoylamino-pyrazole
  • N-butyl-piperidine-carboxamide
  • Phenylbutanoylamino-piperidine

Uniqueness

N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-butyl-4-[5-(4-phenylbutanoylamino)pyrazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-2-3-15-24-23(30)27-17-13-20(14-18-27)28-21(12-16-25-28)26-22(29)11-7-10-19-8-5-4-6-9-19/h4-6,8-9,12,16,20H,2-3,7,10-11,13-15,17-18H2,1H3,(H,24,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBJHURUVFWSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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